Trimipramine maleate Trimipramine maleate Trimipramine Maleate is the maleate salt form of trimipramine, a tricyclic secondary amine of the dibenzazepine class, with an antidepressant property. Trimipramine maleate appears to inhibit serotonin transport and norepinephrine uptake by nerve terminals. This increases available norepinephrine or serotonin and prolongs its action.
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 521-78-8
VCID: VC1571184
InChI: InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C24H30N2O4
Molecular Weight: 410.5 g/mol

Trimipramine maleate

CAS No.: 521-78-8

Cat. No.: VC1571184

Molecular Formula: C24H30N2O4

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Trimipramine maleate - 521-78-8

CAS No. 521-78-8
Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
IUPAC Name (Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Standard InChI InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key YDGHCKHAXOUQOS-BTJKTKAUSA-N
Isomeric SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O
SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Chemical Identity and Structure

Trimipramine maleate is chemically designated as 5-(3-dimethylamino-2-methylpropyl)-10,11-dihydro-5H-dibenz (b,f) azepine acid maleate in its racemic form . The compound has a molecular formula of C₂₄H₃₀N₂O₄, with a molecular weight of 410.514 (average) or 410.220557454 (monoisotopic) . Its chemical structure consists of a tricyclic ring system characteristic of tricyclic antidepressants, with specific side chains that confer its unique pharmacological properties.

The IUPAC name for trimipramine maleate is "(2Z)-but-2-enedioic acid; (3-{2-azatricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-methylpropyl)dimethylamine" . It is also known by several synonyms including Trimeprimine maleate and Trimipramine acid maleate .

Physical and Chemical Properties

Trimipramine maleate appears as a white or almost white crystalline powder . Its key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular Weight410.514 (average)
Water Solubility0.026 mg/mL
LogP4.67-4.76
pKa (Strongest Basic)9.42
Hydrogen Acceptor Count2
Hydrogen Donor Count0
Polar Surface Area6.48 Ų
Rotatable Bond Count6
CAS Number521-78-8

Pharmacological Classification and Mechanism of Action

Classification

Trimipramine maleate is classified as a tricyclic antidepressant . It shares structural similarities with imipramine but possesses more pronounced antihistaminic and sedative properties . This unique profile makes it particularly useful for patients with depression accompanied by anxiety and sleep disturbances.

Mechanism of Action

Trimipramine functions through multiple pharmacological mechanisms that contribute to its therapeutic effects. The compound:

  • Potentiates sympathetic responses by blocking the reuptake of noradrenaline released by presynaptic neurons

  • Possesses significant anti-cholinergic properties

  • Demonstrates anti-serotonin and antihistaminic activities

  • Exhibits antiemetic and analgesic properties

  • Like other tricyclic compounds, it potentiates the pressor effect of directly acting sympathomimetic amines

This multifaceted mechanism of action sets trimipramine apart from other antidepressants, providing a broader spectrum of therapeutic effects, particularly for patients with complex symptom presentations.

Clinical Applications and Therapeutic Uses

Primary Indications

Trimipramine maleate is primarily indicated for the treatment of endogenous depression, particularly when associated with sleep disturbances . Its pronounced sedative properties make it especially valuable in treating depressive disorders where insomnia or anxiety are prominent symptoms.

Dosage and Administration

The dosage of trimipramine maleate must be individualized based on the patient's condition and response. The following represents a general dosing framework based on available data:

Initial Dosage

Treatment typically begins with low doses that are gradually increased until an optimal therapeutic response is achieved. Initial dosing considerations include careful monitoring of blood pressure and cardiac rhythm, particularly in patients with unstable cardiovascular function .

Maintenance Dosage

Once a satisfactory clinical response has been obtained, the dosage should be adjusted to the lowest level required to maintain symptomatic relief. For maintenance therapy, trimipramine may be administered as a single dose before bedtime, provided this regimen is well tolerated by the patient .

Medication should be continued for the expected duration of the depressive episode to minimize the possibility of relapse following clinical improvement .

Pharmaceutical Formulations

Trimipramine maleate is available in multiple formulations to facilitate flexible dosing regimens:

  • Tablets: 12.5 mg, 25 mg, 50 mg, and 100 mg of trimipramine as the base

  • Capsules: 75 mg of trimipramine as the base

  • Capsules: 25 mg, 50 mg, or 100 mg of trimipramine as the base with inactive ingredients including lactose monohydrate and magnesium stearate

The capsule formulations contain specific colorants including D&C Yellow 10, FD&C Blue 1, FD&C Yellow 6, D&C Red 28, FD&C Red 40, gelatin, and titanium dioxide, with black ink imprinting containing shellac glaze and iron oxide black .

SpeciesRouteLD50 ValueReference
MouseIntravenous42 mg/kg
MouseOral425 mg/kg
MouseSubcutaneous285 mg/kg
MouseIntraperitoneal145 mg/kg
RabbitIntravenous27 (25-30) mg/kg

At toxic doses, experimental animals exhibited sporadic episodes of convulsions followed by depression. Death resulted from respiratory arrest during final convulsive attacks .

Subacute and Chronic Toxicity

Trimipramine demonstrates reasonable tolerability in animal studies:

  • In rats, daily oral doses of 20 to 40 mg/kg for one month were well tolerated

  • In dogs, daily oral doses of 15 and 30 mg/kg for one month were well tolerated, with no damage to vital organs observed

  • In chronic toxicity studies using daily oral doses of 6.67, 20, and 60 mg/kg for 52 weeks in rats and 26 weeks in dogs, the lowest level produced no deleterious effect on survival, weight gain, appearance, or behavior

Dose-related mild liver and kidney changes were observed in both species, with a higher incidence of kidney changes in rats, predominantly at the 20 mg/kg dose level .

Pharmacokinetic Properties

The pharmacokinetic profile of trimipramine maleate is characterized by its predicted properties, including:

PropertyValueSource
LogS-4
Physiological Charge1
Polar Surface Area6.48 Ų
Refractivity95.02 m³·mol⁻¹
Polarizability35.32 ų
Number of Rings3
Bioavailability1

Trimipramine maleate meets Lipinski's Rule of Five, Ghose Filter, Veber's Rule, and MDDR-like Rule criteria, suggesting favorable drug-like properties .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :